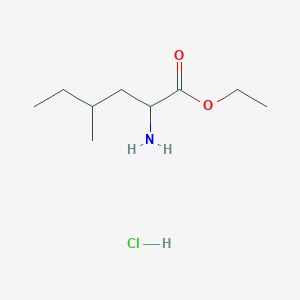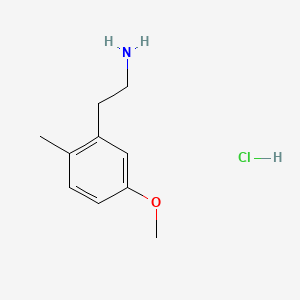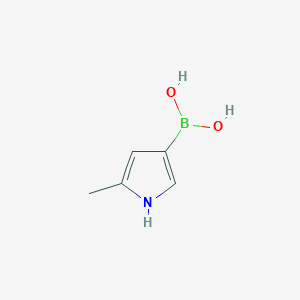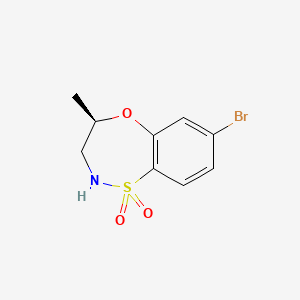![molecular formula C7H14ClN B13471110 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1894850-85-1](/img/structure/B13471110.png)
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-azabicyclo[410]heptane hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride can be achieved through various methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines can yield the desired bicyclic structure . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Cyclopropanation: This reaction is used to synthesize derivatives with nitric oxide synthase inhibitory activity.
Aminoacyloxylation: This palladium-catalyzed reaction introduces oxygenated functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include dihalocarbene species, palladium catalysts, and suitable solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal conversion and selectivity.
Major Products
The major products formed from these reactions include functionalized bicyclic structures with potential biological activity, such as nitric oxide synthase inhibitors .
Scientific Research Applications
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioisosteres, which are used to improve the metabolic stability and lipophilicity of drug candidates.
Organic Synthesis: The compound is used in the synthesis of various heterocycle-functionalized structures, which are relevant in drug discovery.
Biological Studies: Its derivatives are studied for their potential inhibitory effects on enzymes such as nitric oxide synthase.
Mechanism of Action
The mechanism of action of 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. For instance, its derivatives can inhibit nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . The exact molecular pathways and targets can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
3-Azabicyclo[3.1.1]heptane: Another related compound that has been studied for its potential as a bioisostere.
Uniqueness
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to undergo various functionalization reactions makes it a versatile compound in medicinal chemistry and organic synthesis.
Properties
CAS No. |
1894850-85-1 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-methyl-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-7-5-6(7)3-2-4-8-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
ZSRKTBFDIJXBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)

![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)

![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)



![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)

